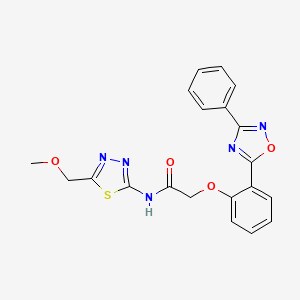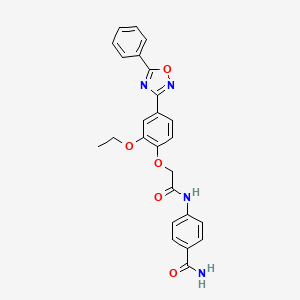
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide, also known as EPOB or EPO906, is a chemical compound that has been studied for its potential use in cancer treatment. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
作用機序
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor (TCF), which is necessary for the transcriptional activation of Wnt target genes. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide binds to the armadillo repeat domain of β-catenin, preventing its interaction with TCF and inhibiting the transcriptional activity of the pathway.
Biochemical and Physiological Effects:
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. However, its potency and efficacy may vary depending on the cell type and experimental conditions used. In addition, its use in clinical settings may be limited by its pharmacokinetic properties and potential side effects.
将来の方向性
There are several potential future directions for research on 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide in cancer treatment.
合成法
The synthesis of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to 2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid. This intermediate is then coupled with 4-aminobenzamide to yield the final product, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide.
科学的研究の応用
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been studied extensively for its potential use in cancer treatment. The Wnt/β-catenin signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-[[2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-2-32-21-14-18(24-28-25(34-29-24)17-6-4-3-5-7-17)10-13-20(21)33-15-22(30)27-19-11-8-16(9-12-19)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGJBVSAAPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

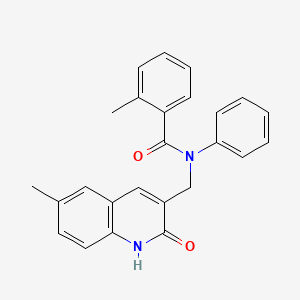
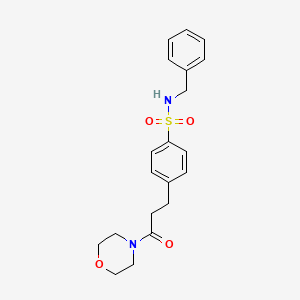
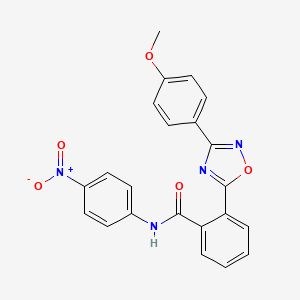
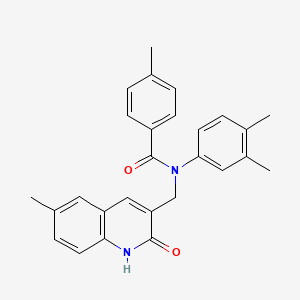
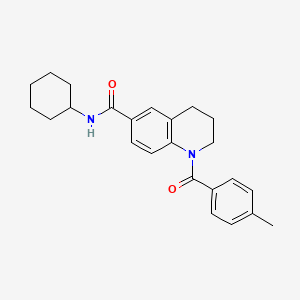
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)



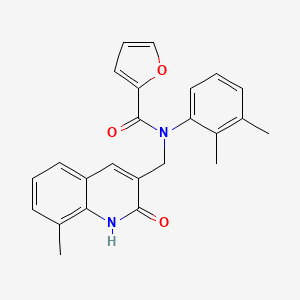
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)


